![molecular formula C18H25NO2 B4962541 2-adamantyl(3,4-dimethoxyphenyl)amine](/img/structure/B4962541.png)
2-adamantyl(3,4-dimethoxyphenyl)amine
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Overview
Description
2-adamantyl(3,4-dimethoxyphenyl)amine, also known as 2-ADA, is a chemical compound that belongs to the amphetamine class of drugs. It has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications.
Scientific Research Applications
2-adamantyl(3,4-dimethoxyphenyl)amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-adamantyl(3,4-dimethoxyphenyl)amine has also been studied for its potential use as an antidepressant and as a treatment for drug addiction.
Mechanism of Action
The exact mechanism of action of 2-adamantyl(3,4-dimethoxyphenyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also has affinity for serotonin receptors and may increase the levels of serotonin in the brain.
Biochemical and Physiological Effects:
2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. In animal studies, 2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to improve cognitive function and reduce depressive-like behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-adamantyl(3,4-dimethoxyphenyl)amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research.
Future Directions
There are several potential future directions for research on 2-adamantyl(3,4-dimethoxyphenyl)amine. It could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also be studied for its potential use as an antidepressant and as a treatment for drug addiction. Additionally, further research could be done to improve the solubility and stability of the compound, as well as to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 2-adamantyl(3,4-dimethoxyphenyl)amine is a chemical compound that has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases, depression, and drug addiction. While it has several advantages for lab experiments, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-adamantyl(3,4-dimethoxyphenyl)amine.
Synthesis Methods
The synthesis of 2-adamantyl(3,4-dimethoxyphenyl)amine involves the reaction of 3,4-dimethoxyphenylacetone with adamantane-2-amine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYATBKXPGOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467449 |
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